Fmoc-D-Penicillamine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21NO4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-20(2,26)17(18(22)23)21-19(24)25-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,26H,11H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
CMNKJRDKAIALPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)S |
Origin of Product |
United States |
Significance of Fmoc D Penicillamine As a Protected Amino Acid Derivative in Advanced Research
Fmoc-D-Penicillamine is highly valued in advanced research primarily for its role as a building block in the synthesis of novel peptides and peptidomimetics. chemimpex.comgoogle.com The D-enantiomer configuration and the unique structure of penicillamine (B1679230), which is a cysteine analogue with two methyl groups on the β-carbon, introduce specific and desirable characteristics into synthetic peptides. wikipedia.orgmdpi.com
One of the key applications is the introduction of conformational constraints into peptide structures. merckmillipore.com The geminal dimethyl groups of the penicillamine residue restrict the rotational freedom of the peptide backbone, which can help in stabilizing specific secondary structures like turns. This structural rigidity is crucial for designing peptides with enhanced biological activity and selectivity for specific receptors. Furthermore, the incorporation of D-penicillamine can significantly increase a peptide's resistance to enzymatic degradation by proteases, prolonging its half-life and therapeutic potential. nbinno.com
In drug discovery, this compound is utilized to create analogues of naturally occurring peptides to improve their properties. chemimpex.comnih.gov For instance, substituting cysteine with penicillamine in bioactive peptides can prevent disulfide shuffling and improve stability. nih.gov This strategy has been successfully employed to develop potent and selective non-opioid analgesics and antagonists for various receptors. merckmillipore.comnih.gov The compound's compatibility with standard solid-phase peptide synthesis (SPPS) protocols makes it an efficient and versatile tool for researchers aiming to construct complex and functionally optimized peptide-based therapeutics. chemimpex.com
| Property | Value |
|---|---|
| Synonyms | Fmoc-D-Pen(Trt)-OH, N-Fmoc-S-trityl-D-penicillamine |
| CAS Number | 201532-01-6 peptide.com |
| Molecular Formula | C39H35NO4S |
| Appearance | White to off-white powder |
| Isomer | D-isomer |
Historical Context and Evolution of D Penicillamine Derivatives in Synthetic Chemistry
The story of D-penicillamine begins with the history of penicillin. In 1943, it was identified as a degradation product of the penicillin antibiotic. mdpi.comresearchgate.netcambridge.org Although it is a metabolite of penicillin, penicillamine (B1679230) itself possesses no antibiotic properties. wikipedia.orgdrugbank.com The D-isomer, D-penicillamine, was found to be the therapeutically useful form, as the L-isomer is toxic due to its interference with pyridoxine (B80251) (vitamin B6). wikipedia.orgdrugbank.com John Walshe first described the clinical use of penicillamine in 1956 as a chelating agent for treating Wilson's disease, a genetic disorder characterized by copper accumulation. wikipedia.org
The evolution of D-penicillamine into a tool for synthetic chemistry grew from an understanding of its unique chemical properties, including its thiol group, which can engage in sulfhydryl-disulfide exchange and metal chelation. nih.govnih.gov Early research focused on its medicinal applications, but chemists soon recognized its potential as a non-proteinogenic amino acid for modifying peptides. nih.gov
The development of D-penicillamine derivatives was driven by the need to enhance its utility and overcome certain limitations. For example, research has explored the synthesis of lipophilic derivatives, such as esters, to create long-acting agents that can interfere with collagen cross-linking, showing potential in treating conditions involving excessive collagen deposition. nih.gov In the context of peptide synthesis, the thiol group of penicillamine required protection to prevent unwanted side reactions. This led to the development of derivatives like S-trityl-D-penicillamine, where the bulky trityl group shields the reactive sulfur atom during peptide chain assembly. peptide.com The combination of this side-chain protection with N-terminal Fmoc protection marked a significant advancement, providing a stable and versatile building block, Fmoc-D-Pen(Trt)-OH, for modern Fmoc-based solid-phase peptide synthesis. merckmillipore.compeptide.com
Fundamental Role of Fmoc Protection in Facilitating Complex Chemical Syntheses
Iterative Ligation Strategies with Penicillamine-Containing Building Blocks
Formation of Reductively Stable Disulfide Bonds in Polypeptides
Penicillamine (B1679230), when incorporated into peptides using Fmoc-protected derivatives such as Fmoc-D-Pen(Trt)-OH or Fmoc-D-Pen(Acm)-OH, offers distinct advantages for disulfide bond formation. The inherent β,β-dimethyl substitution of penicillamine introduces steric hindrance around its thiol group. This steric bulk can lead to disulfide bonds that exhibit greater resistance to reductive cleavage compared to those formed from cysteine residues albany.edunih.gov. This enhanced reductive stability is particularly valuable in applications requiring controlled structural integrity under reducing conditions, such as in gene delivery peptides designed for intracellular release nih.gov. During Fmoc-based SPPS, the thiol group is typically protected by groups like trityl (Trt), which is removed during standard trifluoroacetic acid (TFA) cleavage, or acetamidomethyl (Acm), which provides orthogonal protection sigmaaldrich.compeptide.commerckmillipore.com.
Table 1: Penicillamine Thiol Protection Groups in Fmoc-SPPS
| Protecting Group | Cleavage Conditions | Notes | References |
| Trt (Trityl) | TFA | Standard; removed during TFA cleavage. | sigmaaldrich.compeptide.commerckmillipore.com |
| Acm (Acetamidomethyl) | Hg(II) acetate, Iodine | Orthogonal protection, stable to TFA cleavage. | |
| S-Benzyl | Reducing conditions, TFA/TIS | Cleaved by reducing agents or specific acid mixtures. | chemimpex.com |
N-terminal and C-terminal Penicillamine Incorporation in Ligation
Fmoc-D-Penicillamine derivatives are pivotal in various peptide ligation methodologies, enabling the efficient assembly of larger peptide chains. Penicillamine can be strategically positioned at either the N-terminus or C-terminus of peptide fragments. In Native Chemical Ligation (NCL), penicillamine can function as a surrogate for cysteine or valine. When employed as a valine surrogate, ligation of a penicillamine-containing peptide with an appropriate thioester fragment, followed by desulfurization, yields a protein with a valine residue at the ligation junction merckmillipore.comnih.gov. This capability extends the utility of NCL to incorporate hydrophobic amino acids at specific sites, overcoming limitations associated with sterically hindered termini merckmillipore.comresearchgate.net. Furthermore, ligation strategies such as Cysteine/Penicillamine Ligation (CPL) and expanded Serine/Threonine Ligation (STL) involve N-terminal penicillamine or cysteine reacting with C-terminal salicylaldehyde (B1680747) esters. This approach demonstrates remarkable tolerance to steric hindrance from side groups, allowing for flexible peptide fragment disconnection rsc.orgresearchgate.net. While penicillamine-based ligations may exhibit slower kinetics compared to cysteine due to its tertiary thiol, they offer robust coupling and are amenable to automated synthesis nih.gov.
Table 2: Penicillamine in Peptide Ligation Strategies
| Ligation Strategy | N-terminal Residue | C-terminal Component | Key Feature/Application | References |
| Native Chemical Ligation (NCL) | Penicillamine | Thioester | Valine surrogate; slower kinetics than Cys. | merckmillipore.comnih.govresearchgate.netnih.gov |
| Cysteine/Penicillamine Ligation (CPL) / Expanded STL | Penicillamine/Cysteine | Salicylaldehyde ester | Tolerant to steric hindrance at ligation junction. | rsc.orgresearchgate.net |
Total Chemical Protein Synthesis Utilizing this compound Derivatives
The integration of this compound derivatives into Fmoc-based solid-phase peptide synthesis (SPPS) is fundamental for the total chemical synthesis of peptides and proteins. This compound, typically protected with groups such as trityl (Trt) on its thiol, serves as a standard building block in Fmoc SPPS, enabling sequential amino acid coupling and chain elongation sigmaaldrich.compeptide.commerckmillipore.com. This methodology is essential for constructing complex polypeptide sequences, including enantiomerically pure proteins (D-proteins) or those with specific modifications. The capability to synthesize proteins entirely through chemical means, utilizing building blocks like this compound, facilitates the creation of mirror-image biomolecules and the exploration of their unique properties in molecular biology and drug discovery nih.govresearchgate.net. Furthermore, the incorporation of penicillamine into ligation-desulfurization strategies allows for the introduction of hydrophobic amino acids like valine at precise ligation sites, thereby enhancing the versatility of total chemical protein synthesis merckmillipore.comresearchgate.net.
Table 3: Total Chemical Protein Synthesis Applications of this compound Derivatives
| Strategy | Role of this compound Derivative | Key Outcome/Application | References |
| Fmoc-SPPS for Protein Synthesis | Building block for peptide elongation | Synthesis of complex polypeptides, including D-proteins. | peptide.comnih.govresearchgate.netresearchgate.netacs.org |
| Ligation-Desulfurization | Penicillamine as precursor to Val | Access to hydrophobic ligation sites (Xaa-Val). | merckmillipore.comresearchgate.net |
Compound List
this compound
D-Penicillamine
Fmoc-D-Pen(Trt)-OH
Fmoc-D-Pen(Acm)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Cys(Acm)-OH
Construction of Bioactive Peptides and Peptide Conjugates
The incorporation of this compound into peptide sequences is a key strategy for developing new therapeutic agents and research tools. It is frequently employed to create complex peptides with tailored biological functions. chemimpex.com
The chemical synthesis of bioactive peptides is often accomplished using SPPS with an Fmoc protection strategy. mdpi.com In this method, this compound, often with its sulfhydryl side chain protected by a trityl (Trt) group (Fmoc-D-Pen(Trt)-OH), is used as a standard building block. merckmillipore.com It can be coupled using standard automated peptide synthesizer protocols, similar to other protected amino acids. chemimpex.comnih.gov This process allows for the precise and efficient assembly of peptide sequences, which is critical for developing therapeutic agents. chemimpex.com The use of the Fmoc protecting group allows for selective reactions, which can improve the yields and purity of the final complex peptide. chemimpex.comchemimpex.com
Penicillamine is a sulfur-containing amino acid and an analogue of cysteine, distinguished by the presence of two methyl groups on the β-carbon adjacent to the thiol group. researchgate.net It is frequently used as a substitute for cysteine to introduce topological constraints into biologically active peptides. merckmillipore.com The steric bulk of the gem-dimethyl groups can influence the peptide's backbone conformation and its ability to form disulfide bonds. nih.gov When peptides containing both cysteine and penicillamine are oxidized, the formation of a more stable Cys-Pen disulfide bond can be favored over Cys-Cys or Pen-Pen bonds, a property that can be exploited to direct the specific folding of multi-cyclic peptides. researchgate.net The thiol group of penicillamine can be protected by groups such as acetamidomethyl (Acm) or trityl (Trt) during synthesis to prevent unwanted side reactions. google.com
The substitution of cysteine with penicillamine is a powerful strategy for enhancing the pharmacological properties of peptides. The increased conformational rigidity imparted by penicillamine can lead to a significant increase in potency and receptor selectivity. nih.gov
A notable example is the development of analogs of α-conotoxin RgIA, a peptide derived from cone snail venom that targets nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov The native peptide has significantly lower potency on human nAChRs compared to rat receptors. nih.gov By strategically replacing cysteine residues with penicillamine, alongside other amino acid modifications, researchers developed an analog, RgIA-5474, with a staggering 9000-fold increased potency on the human α9α10 nAChR compared to the native peptide. nih.govnih.govresearchgate.net This modification also improved the peptide's resistance to disulfide shuffling, enhancing its stability. nih.govnih.gov However, the position of the penicillamine substitution is critical; placing it at certain positions can also lead to a dramatic drop in potency, likely by disrupting key interactions with the receptor. nih.gov
Previous studies have also shown that penicillamine substitution can modulate the activity of other peptides. For instance, its incorporation into oxytocin (B344502) analogs was used to increase conformational rigidity, and in enkephalin, it led to a tenfold increase in selectivity for δ-opioid receptors. nih.gov
| Peptide Analog | Key Substitution(s) | Target Receptor | Potency (IC₅₀) | Potency Increase vs. Native RgIA |
|---|---|---|---|---|
| Native RgIA | - | human α9α10 nAChR | ~454 nM | - |
| RgIA-5474 | Cys3 replaced by L-Penicillamine; Tyr13 by β³-homo tyrosine | human α9α10 nAChR | 0.0504 nM | ~9000-fold |
| RgIA-5432 | Cys3 replaced by L-Penicillamine | human α9α10 nAChR | 0.39 nM | >1000-fold |
Data synthesized from research on α-conotoxin RgIA analogs. nih.govresearchgate.net
The development of potent and selective peptide-based analgesics is a significant area of research, particularly for creating non-opioid pain treatments. nih.govnih.gov The α-conotoxin analog RgIA-5474 serves as a prime example of this application. nih.gov By selectively incorporating penicillamine, researchers created a potent analgesic peptide that acts through a non-opioid mechanism. nih.govnih.gov RgIA-5474 potently blocks the α9α10 nAChR, a target implicated in pain pathways, but does not interact with opioid or other major pain-related targets. nih.govnih.gov In preclinical models, RgIA-5474 was shown to effectively reverse chemotherapy-induced neuropathic pain. nih.govnih.gov This work highlights how penicillamine substitution can be a key tool in transforming venom-derived peptides into potential therapeutics for intractable pain. nih.gov
Bioconjugation Chemistry Facilitated by this compound
Bioconjugation is the process of covalently linking molecules to biomolecules such as peptides or proteins. This compound derivatives are valuable reagents in this field due to their unique chemical handles. chemimpex.comnbinno.com
This compound, particularly with a protected thiol group (e.g., Fmoc-Pen(Acm)-OH), is a critical compound for bioconjugation chemistry. nbinno.com After the peptide is synthesized via SPPS, the protected thiol group on the penicillamine residue can be selectively deprotected to serve as a reactive site. nbinno.com This allows for the precise, covalent attachment of the peptide to a wide range of other molecules or substrates. chemimpex.comnbinno.com
This technique is used to link peptides to:
Drug molecules: Creating targeted drug delivery systems that can deliver a therapeutic agent to a specific site in the body. nbinno.com
Fluorescent dyes: Labeling peptides for use in diagnostic assays and imaging studies. nbinno.com
Solid supports or surfaces: Immobilizing peptides for use in diagnostic tools, biosensors, and advanced immunoassay platforms. chemimpex.comnbinno.com
The ability to create these stable and specific linkages is essential for enhancing the functionality of diagnostic tools and therapeutic agents. chemimpex.comnbinno.com
Preparation of Peptide Conjugates for Research Applications
This compound is instrumental in the synthesis of specialized peptide conjugates designed for various research applications, particularly those requiring enhanced stability and specific structural constraints. One key application is the construction of homogeneous disulfide cross-linked polypeptides. These conjugates are synthesized using an iterative reducible ligation methodology, where peptide segments are sequentially linked through disulfide bonds. nih.gov
In this process, an N-terminal penicillamine residue can be masked as an Fmoc-5,5-dimethyl thiazolidine. This protecting group strategy allows for the controlled and directed formation of disulfide bridges. Following the ligation of peptide fragments, the Fmoc group is removed, and subsequent reactions form the final polypeptide conjugate. nih.gov The resulting structures, which can feature multiple penicillamine-penicillamine or cysteine-penicillamine disulfide bonds, are valuable tools in fields like gene delivery. The differential stability of these engineered disulfide bonds can allow for a "tempered" or staged release of cargo, such as DNA, in a reducing intracellular environment. nih.gov
The synthesis of these conjugates relies on standard solid-phase peptide synthesis (SPPS) protocols, where this compound, with its thiol group protected by a group like trityl (Trt), is incorporated into the growing peptide chain. nih.gov This approach allows for the precise placement of D-penicillamine residues, which is crucial for the final structure and function of the conjugate.
Engineered Disulfide Bonds for Stability and Specificity
A primary application of this compound is the engineering of disulfide bonds with superior stability and specificity. The gem-dimethyl groups on the β-carbon of the penicillamine residue create significant steric hindrance around the disulfide bridge. This steric shield protects the bond from reduction by endogenous thiols like glutathione (B108866) and slows down the process of disulfide shuffling or scrambling, a common issue with cysteine-containing peptides. nih.gov
This enhanced stability is a critical attribute for therapeutic peptides, ensuring they maintain their correct three-dimensional structure and biological activity for longer periods in vivo. For instance, in the development of analogs of α-conotoxin RgIA, a peptide targeting nicotinic acetylcholine receptors, the substitution of a cysteine residue with penicillamine resulted in a peptide that was significantly more resistant to disulfide shuffling when incubated in human serum. nih.gov
Furthermore, the incorporation of D-penicillamine allows for the creation of orthogonal disulfide pairing strategies. Research has shown that under oxidative folding conditions, the formation of a heterodimeric cysteine-penicillamine (Cys-Pen) disulfide bond is highly favored over the formation of homodimeric Cys-Cys or Pen-Pen bonds. researchgate.netnih.gov This selective pairing provides a powerful tool for directing the folding of complex, multi-disulfide-containing peptides into a single, desired isomer, eliminating the formation of misfolded byproducts. nih.gov This specificity is achieved by precisely placing this compound at specific sites during SPPS, thereby predetermining the final disulfide connectivity pattern. nih.gov
Peptidomimetic Design and Synthesis Incorporating D-Penicillamine Scaffolds
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation and better bioavailability. nih.gov this compound is a valuable tool in this field, providing a scaffold to introduce conformational constraints and improve metabolic stability. nih.gov
The incorporation of a D-amino acid inherently makes the peptide less susceptible to degradation by proteases, which are stereospecific for L-amino acids. americanpeptidesociety.org The D-penicillamine scaffold contributes not only this proteolytic resistance but also introduces local conformational rigidity due to the bulky gem-dimethyl groups. This can lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for its target receptor. nih.gov
A compelling example is the synthesis of analogs of the neuropeptide encephalin and the hormone oxytocin. The substitution of cysteine with D-penicillamine in these peptides led to significant changes in their biological activity, in some cases converting an agonist into a potent antagonist or dramatically increasing receptor selectivity. nih.gov In a more recent study, the systematic replacement of cysteine with penicillamine in α-conotoxin RgIA, using Fmoc-Pen(Trt)-OH in the synthesis, led to a peptidomimetic with a 9000-fold increase in potency on the human α9α10 nicotinic acetylcholine receptor. nih.gov
Table 1: Impact of Penicillamine Substitution on α-Conotoxin RgIA Analog Activity
| Analog Name | Sequence Modification | IC₅₀ (nM) on human α9α10 nAChR | Fold Change in Potency vs. RgIA4 |
| RgIA4 | (Reference Peptide) | 1.5 | 1x |
| RgIA-5408 | Cys³ → L-Pen | 1.3 | ~1.15x improvement |
| RgIA-5432 | Cys³ → L-Pen (in RgIA5 background) | 0.39 | ~3.8x improvement vs. RgIA4 |
| RgIA-5474 | Cys³ → L-Pen, Tyr¹³ → β³hY | 0.00016 | ~9000x improvement |
| Analog 1 | Cys² → L-Pen | >1000 | >667x decrease |
| Analog 2 | Cys⁸ → L-Pen | >1000 | >667x decrease |
| Data sourced from a study on α-conotoxin analogs. nih.gov The table demonstrates the high sensitivity of peptide activity to the specific placement of the penicillamine substitution. |
D-Protein and D-Peptide Technology
The access to entire proteins and peptides composed exclusively of D-amino acids has opened up new frontiers in structural biology and drug discovery. researchgate.netnih.gov This "mirror-image" biology relies on total chemical protein synthesis, as ribosomal synthesis is restricted to L-amino acids. Fmoc-D-amino acids, including this compound, are the fundamental building blocks for constructing these D-enantiomers through solid-phase peptide synthesis. researchgate.net
Access to D-Enantiomeric Proteins for Molecular and Structural Biology
The chemical synthesis of D-proteins allows researchers to explore unique applications in molecular and structural biology. One of the most significant is in protein crystallography. Crystallizing a racemic mixture of a protein—an equal mix of the L- and D-enantiomers—can facilitate the formation of high-quality, centrosymmetric crystals. This approach often leads to higher resolution X-ray diffraction data and simplifies structure determination. researchgate.net
The synthesis of these D-proteins is a complex undertaking that requires an efficient and reliable supply of a diverse range of high-purity Fmoc-D-amino acids. This compound, with its unique side chain, is a valuable component of this synthetic toolbox. peptide.com Its inclusion in a synthetic D-protein can introduce specific structural features, such as stable disulfide bonds or conformational constraints, that may be critical for the protein's folding and function, or for studying the impact of such features on protein structure. researchgate.net
Mirror-Image Phage Display for D-Peptide Ligand Discovery
A major challenge in developing peptide-based drugs is their susceptibility to degradation by proteases. D-peptides, being constructed from non-natural D-amino acids, are highly resistant to this degradation. researchgate.net Mirror-image phage display is an innovative technique used to discover these robust D-peptide ligands. nih.gov
The process involves screening a standard phage display library, which presents vast numbers of L-peptides, against a chemically synthesized D-enantiomer of the target protein. squarespace.com Any L-peptide that binds to the D-target will have a D-peptide mirror image that, by symmetry, will bind to the natural L-form of the target protein. nih.gov
The critical first step in this process is the successful synthesis of the D-target protein. This is achieved through SPPS using Fmoc-D-amino acids, including this compound. researchgate.net By incorporating this compound, the synthetic D-target can be designed to have specific, stable disulfide bonds that correctly mimic the structure of the native L-protein, ensuring that the selection process identifies relevant and high-affinity binders.
Studies of Protein Interactions and Modifications in Biochemical Systems
Understanding the complex network of protein-protein interactions and the influence of post-translational modifications is fundamental to cell biology. Peptides synthesized with specific non-canonical amino acids can serve as powerful probes to investigate these systems. drugdiscoverynews.com this compound allows for the creation of such probes with enhanced stability and unique biochemical properties.
The inherent resistance of D-penicillamine-containing peptides to proteolysis makes them ideal for studying biological systems over extended periods without degradation. americanpeptidesociety.org Furthermore, the unique chemical properties of the penicillamine thiol group can be exploited. D-penicillamine is a known chelating agent for heavy metals like copper and can interact with cellular components, potentially modulating the activity of metalloproteinases or influencing redox states. mdpi.comnih.govwikipedia.org
A synthetic peptide incorporating D-penicillamine can be designed to mimic a specific protein binding site. Due to its enhanced stability, this peptide can be used as a bait in pull-down assays to identify binding partners from cell lysates with greater confidence. drugdiscoverynews.com For example, the highly stable α-conotoxin analog containing penicillamine could be used as a specific and durable probe to study the structure, function, and interactions of the α9α10 nicotinic acetylcholine receptor in complex biochemical systems. nih.gov The ability to create such robust tools for biochemical investigation is a direct result of the availability of versatile building blocks like this compound for peptide synthesis.
Fmoc D Penicillamine in Advanced Materials and Nanotechnology Research
Self-Assembling Peptide Systems for Biomaterial Applications
The ability of Fmoc-amino acids and short peptides to spontaneously organize into ordered supramolecular structures is a cornerstone of their application in biomaterials. The Fmoc group, in particular, is a key driver of this phenomenon, providing the necessary balance between hydrophobic and hydrophilic properties required for self-assembly in aqueous environments. mdpi.commanchester.ac.uk
Development of Nanostructures and Fibrous Networks
Fmoc-amino acids are well-documented as effective low-molecular-weight gelators (LMWGs) capable of forming extensive three-dimensional networks. mdpi.comrsc.orgrsc.org These networks are composed of self-assembled nanostructures, most commonly nanofibers, which entangle to immobilize large amounts of water, forming hydrogels. mdpi.com The process of self-assembly can be initiated by triggers such as a change in pH or solvent composition. rsc.orgnih.gov While the broader class of Fmoc-amino acids is known to form these structures, the specific morphology and properties of the resulting material depend heavily on the nature of the amino acid side chain. rsc.orgnih.gov For Fmoc-D-Penicillamine, the bulky β,β-dimethyl substitution on the penicillamine (B1679230) residue influences the packing and ultimate architecture of the assembled nanostructures. The self-assembly of these molecules leads to the formation of fibrous networks that are foundational to creating scaffolds for applications in tissue engineering and regenerative medicine. mdpi.commanchester.ac.uk
Molecular Self-Assembly Mechanisms (π-π Stacking, Hydrophobic, Hydrogen Bonding)
The self-assembly of this compound is governed by a combination of non-covalent interactions, a hallmark of Fmoc-peptide systems. nih.govrsc.org The primary driving forces include:
π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups are the dominant drivers of initial assembly, interacting through π-π stacking. manchester.ac.uknih.govacs.org This interaction causes the molecules to arrange into higher-ordered structures, forming the core of the resulting nanofibers. rsc.org
Hydrogen Bonding: Intermolecular hydrogen bonds form between the peptide backbones (the carboxylic acid and amide groups) of adjacent molecules. manchester.ac.ukrsc.orgnih.gov This interaction is crucial for stabilizing the self-assembled structures, often leading to the formation of β-sheet-like arrangements that extend into long fibrils. nih.govresearchgate.net
The interplay of these forces dictates the spontaneous organization of this compound from individual molecules into functional, nanoscale architectures. elsevierpure.com
Table 1: Key Molecular Interactions in this compound Self-Assembly
| Interaction Type | Participating Groups | Role in Self-Assembly |
|---|---|---|
| π-π Stacking | Fluorenyl rings of the Fmoc group | Initiates and directs the hierarchical organization of molecules. nih.govrsc.org |
| Hydrophobic Forces | Fmoc group, β,β-dimethyl groups of penicillamine | Drives aggregation in aqueous media to form a stable core. mdpi.comnih.gov |
| Hydrogen Bonding | Carboxylic acid and amide groups | Stabilizes the nanofiber structure, often forming β-sheets. manchester.ac.ukrsc.org |
Supramolecular Hydrogel Formation and Properties
When the concentration of this compound exceeds its critical gelation concentration, the self-assembled nanofibers form an entangled network that traps water, resulting in a supramolecular hydrogel. manchester.ac.uknih.gov These hydrogels are of significant interest for biomedical applications due to their high water content and structural similarity to the extracellular matrix. advancedsciencenews.com
The properties of these hydrogels are directly linked to the underlying molecular assembly. They often exhibit shear-thinning and self-healing behaviors, as the non-covalent bonds that form the network can be broken under stress and reform when the stress is removed. mdpi.com The mechanical strength and stability of the hydrogel can be tuned by altering factors like pH and concentration, which influence the extent and nature of the non-covalent interactions. rsc.orgnih.gov The unique structure of D-penicillamine, with its sterically hindered thiol group, can also influence the viscoelastic properties and potential for further chemical modification of the hydrogel scaffold.
Functionalized Surfaces and Nanomaterials Derived from this compound
The D-penicillamine component of the molecule offers a reactive thiol (-SH) group that serves as a versatile anchor for functionalizing surfaces and synthesizing novel nanomaterials. This capability has been leveraged to create advanced materials for sensing, catalysis, and environmental applications.
For instance, D-penicillamine has been successfully used to functionalize dendritic fibrous nanosilica (DFNS). rsc.orgrsc.orgurmia.ac.ir In these studies, the amine-modified surface of the nanosilica is conjugated with D-penicillamine, creating a material with a high surface area and specific binding capabilities. urmia.ac.ir Such functionalized nanosilica has been developed as a highly efficient adsorbent for the selective removal of heavy metal ions from water. urmia.ac.ir
Similarly, D-penicillamine has been co-functionalized onto graphene quantum dots (GQDs). nih.govresearchgate.netdntb.gov.ua The resulting GQD-DPA nanomaterials exhibit strong fluorescence and have been developed as sensitive and selective fluorescent probes for detecting metal ions like Fe³⁺, Cu²⁺, and Hg²⁺. nih.govresearchgate.netdntb.gov.ua The thiol and amine groups of D-penicillamine provide excellent coordination sites for these ions, leading to a detectable change in the optical properties of the quantum dots. researchgate.net
While these examples utilize D-penicillamine directly, this compound serves as a crucial building block in the solid-phase synthesis of peptides that can then be used for surface modification. creative-peptides.comlgcstandards.com The Fmoc protecting group allows for the controlled, step-wise assembly of peptide sequences containing D-penicillamine, which can then be deprotected and anchored to surfaces or nanoparticles to impart specific functionalities.
Table 2: Examples of Nanomaterials Functionalized with D-Penicillamine
| Nanomaterial | Functionalization Method | Resulting Properties & Applications |
|---|---|---|
| Dendritic Fibrous Nanosilica (DFNS) | Covalent attachment of D-penicillamine to amine-modified DFNS. urmia.ac.ir | High specific surface area; selective adsorbent for heavy metal ions (Co²⁺, Ni²⁺, Ag⁺, Pb²⁺). rsc.orgurmia.ac.ir |
| Graphene Quantum Dots (GQDs) | Thermal pyrolysis of citric acid with D-penicillamine. researchgate.net | Strong fluorescence (quantum yield up to 99.8%); selective sensor for metal ions (Fe³⁺, Hg²⁺). nih.govresearchgate.net |
Research on Nano Drug Delivery Systems (NDDS) Incorporating this compound Peptides
The unique chemical properties of D-penicillamine, combined with the synthetic versatility offered by Fmoc chemistry, make it a valuable component in the design of advanced nano drug delivery systems (NDDS).
Enhanced Drug Delivery Through Peptide Conjugation
This compound is a key reagent in the solid-phase peptide synthesis (SPPS) of custom peptides designed for drug delivery. creative-peptides.comnih.gov The Fmoc group serves as a temporary protecting group for the N-terminus, allowing for the sequential addition of amino acids to build a specific peptide chain. chempep.comcreative-peptides.comluxembourg-bio.com Incorporating D-penicillamine into these sequences can enhance the therapeutic system in several ways.
Penicillamine contains a thiol group that can form disulfide bonds. These bonds are more resistant to reduction than those formed by cysteine due to the steric hindrance from the adjacent dimethyl groups. nih.gov This property is highly advantageous for creating drug-peptide conjugates or cross-linked polypeptide carriers that are stable in circulation but can be cleaved in the reducing environment inside a cell to release their cargo. nih.gov Research has demonstrated the incorporation of penicillamine into gene delivery peptides to create reducible polypeptides that can bind and protect DNA, and then release it upon cellular uptake. nih.gov
Furthermore, conjugating peptides containing D-penicillamine to nanocarriers like chitosan (B1678972) or liposomes can improve cellular uptake and facilitate endosomal escape of the therapeutic payload. mdpi.com The ability to synthesize these specific peptide sequences is made possible by the precision of the Fmoc SPPS methodology, where this compound is an essential building block. nih.govnih.gov Supramolecular hydrogels formed from Fmoc-amino acid derivatives have also been validated as effective vehicles for the sustained and localized release of therapeutic proteins. nih.govnih.gov
Role in Targeted Delivery Systems
The functional moiety of this compound, D-penicillamine, is a potent metal chelator and a structurally significant amino acid that has been successfully integrated into various nanocarriers for targeted delivery applications. nih.govnih.govdrugbank.com The use of the Fmoc-protected form is crucial during the synthesis of these complex systems, particularly when D-penicillamine is incorporated into peptide-based or other sequentially controlled structures. The Fmoc group ensures that the amine does not participate in unintended side reactions, allowing for the specific and controlled conjugation of the D-penicillamine unit to the nanoparticle or carrier molecule. nih.gov
Research has demonstrated the utility of D-penicillamine in several targeted delivery contexts:
Cancer Therapy : D-penicillamine has been conjugated to magnetic nanoparticles to create targeted nanocarriers. In one study, these nanoparticles were radiolabeled with Technetium-99m and investigated for their biologic activity on MCF-7 human breast cancer cells. researchgate.netnih.gov The application of a magnetic field significantly increased the uptake of these nanoparticles by the cancer cells, highlighting the potential for magnetically controlled, targeted drug delivery. researchgate.netresearchgate.net
Neurodegenerative Diseases : Nanoparticles carrying D-penicillamine have been developed for chelation therapy in diseases like Alzheimer's. nih.gov These carriers are designed to cross the blood-brain barrier and release D-penicillamine in response to reducing agents like glutathione (B108866). The released D-penicillamine can then resolubilize copper-amyloid beta aggregates, which are implicated in Alzheimer's progression. nih.gov
Intracellular Copper Chelation : Gold nanoparticles (Au NPs) have been functionalized with D-penicillamine to create a biocompatible system for detoxifying excess intracellular copper ions. nih.gov The resulting Au@D-PEN NPs are cell-penetrable and can selectively bind to free copper ions, offering a novel approach to treating copper-overload disorders like Wilson's disease. nih.gov
| Nanocarrier System | Target/Application | Key Research Findings | Reference |
|---|---|---|---|
| Radiolabeled Magnetic Nanoparticles | MCF-7 Breast Cancer Cells | Showed high uptake in cancer cells, which was enhanced by an external magnetic field, demonstrating potential for targeted therapy. | researchgate.netnih.gov |
| Gold Nanoparticles (Au NPs) | Intracellular Copper Ions | Biocompatible and cell-penetrable NPs selectively chelated excess copper, offering a new avenue for treating Wilson's disease. | nih.gov |
| Polymeric Nanoparticles | Copper-Aβ(1-42) Aggregates (Alzheimer's) | Nanoparticles were able to release D-penicillamine under reducing conditions, effectively resolubilizing metal-induced protein aggregates. | nih.gov |
Polymer and Composite Material Development with this compound Components
This compound is an important precursor for the development of advanced polymers and composite materials, lending them unique structural and functional properties. The Fmoc protecting group is instrumental during the polymerization process, preventing the primary amine from interfering with chain formation and allowing the D-penicillamine unit to be incorporated as a functional monomer. Once polymerized, the key features of the penicillamine residue—the thiol group and the gem-dimethyl group—impart valuable characteristics to the final material.
Recent research has highlighted the potential of penicillamine-derived monomers in creating a new generation of chemically recyclable and functionally diverse polymers. pku.edu.cn
Controlled Polymerization and Recyclability : Penicillamine-derived β-thiolactones have been used to synthesize polythioesters. The gem-dimethyl group on the penicillamine structure plays a crucial role by adjusting the thermodynamics of polymerization to near-equilibrium. This allows for highly controlled polymerization and, importantly, enables the reverse depolymerization of the polymer back to its pristine monomer under mild conditions. pku.edu.cn This points to a sustainable solution to plastic waste by designing infinitely recyclable polymers from a renewable (amino acid) feedstock. pku.edu.cn
Stimuli-Responsive Materials : The thiol (-SH) group of the penicillamine residue is a key functional handle. It can form disulfide bonds (-S-S-), which can act as cross-links to create stable polymer networks. These disulfide bonds are redox-responsive, meaning they can be broken by reducing agents. This property is highly valuable for creating "smart" materials, such as drug delivery vehicles that release their payload in the reducing environment found inside cells. nih.gov
Enhanced Stability and Tailorable Properties : The gem-dimethyl group also provides steric hindrance, which stabilizes the thioester linkages in the polymer backbone and reduces undesirable side reactions during synthesis. pku.edu.cn By modifying the side chain of the penicillamine monomer before polymerization, the mechanical and thermal properties of the resulting polythioesters can be precisely tailored to suit specific applications, from semicrystalline plastics to other advanced materials. pku.edu.cn
Functionalized Composites : D-penicillamine has been incorporated into composite materials for various biomedical applications. For instance, it has been used to create pH-sensitive microbeads from sodium alginate and karaya gum for sustained drug release. researchgate.net It has also been co-functionalized with other molecules onto graphene quantum dots for use in fluorescent sensors. nih.gov Furthermore, derivatization of D-penicillamine has been explored to create lipophilic versions that can be embedded in hydrogel polymers for long-acting, localized therapeutic effects. nih.gov
| Polymer/Composite Type | Key Feature from D-Penicillamine | Potential Application | Reference |
|---|---|---|---|
| Polythioesters (from Pen-derived β-thiolactones) | Gem-dimethyl group enabling controlled (de)polymerization. | Chemically recyclable plastics with tailorable thermal and mechanical properties. | pku.edu.cn |
| Cross-linked Polymers | Thiol group for forming redox-sensitive disulfide bonds. | Stimuli-responsive materials for controlled drug release. | nih.gov |
| Hydrogel Composites | Incorporation of D-penicillamine derivatives. | Sustained, long-acting drug delivery systems. | researchgate.netnih.gov |
| Functionalized Graphene Quantum Dots | Co-functionalization with D-penicillamine. | Fluorescent probes for biosensing and cellular imaging. | nih.gov |
Mechanistic and Structural Investigations of Fmoc D Penicillamine Derivatives
Conformational Studies of Penicillamine-Containing Peptides
The incorporation of penicillamine (B1679230) into peptide sequences significantly influences their three-dimensional structure, rigidity, and subsequent interactions with biological targets. The β,β-dimethyl substitution is central to these conformational effects.
| Amino Acid Substitution | Peptide Example | Effect of Penicillamine Substitution | Reference |
| Cysteine to Penicillamine | Urotensin II Octapeptide | Increased conformational rigidity, 3-fold increase in receptor affinity | researchgate.net |
| Cysteine to Penicillamine | α-Conotoxin RgIA | Introduction of local spatial constraints, potential influence on disulfide bridge conformation | nih.gov |
| Cysteine to Penicillamine | Enkephalin analog (DPDPE) | Constrained into β-turn conformation, enhanced δ opioid receptor selectivity | nih.gov |
| Cysteine to Penicillamine | LXW7 (integrin-binding peptide) | Disulfide bond formed between D-Penicillamine residues required for maintaining integrin-binding 3D conformation | utrgv.edu |
Influence on Target Protein Interactions
The conformational changes induced by the β,β-dimethyl substitution in penicillamine directly impact how peptides interact with their target proteins or receptors. By stabilizing specific conformations, penicillamine can enhance binding affinity and selectivity. In the case of urotensin II receptor agonists, the penicillamine-induced conformational restriction led to a significant increase in binding affinity compared to cysteine-containing analogs researchgate.net. Similarly, in enkephalin analogs, the constrained conformation imparted by penicillamine resulted in highly potent and selective ligands for the δ opioid receptor nih.gov. Research on α-conotoxins suggests that while bulky β-methyl groups of penicillamine can sometimes disrupt interactions, strategic placement can lead to retained or even improved potency and selectivity for specific nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. The necessity of D-penicillamine disulfide bridges for maintaining the integrin-binding conformation of certain peptides highlights its crucial role in mediating specific protein-peptide interactions utrgv.edu.
Reaction Mechanisms of Fmoc-D-Penicillamine in Synthetic Pathways
This compound is utilized in peptide synthesis primarily due to the protective roles of the Fmoc group on the amine and the thiol-protecting group (commonly Trt or Acm) on the sulfur atom, enabling controlled peptide assembly.
Understanding Protecting Group Reactivity and Selectivity
This compound typically features the 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino terminus and either an acetamidomethyl (Acm) or trityl (Trt) group protecting the thiol side chain chemimpex.com. The Fmoc group is a base-labile protecting group, readily removed by secondary amines like piperidine (B6355638), a key step in solid-phase peptide synthesis (SPPS) total-synthesis.comresearchgate.net. Its stability under acidic conditions makes it orthogonal to acid-labile side-chain protecting groups, such as the trityl group, which is typically removed during final resin cleavage with trifluoroacetic acid (TFA) sigmaaldrich.com. The acetamidomethyl group is also orthogonal, being stable during standard SPPS and removable under oxidative conditions chemimpex.com. This orthogonal protection strategy is critical for selective peptide bond formation and subsequent modifications chemimpex.com. However, the steric hindrance introduced by the β,β-dimethyl groups of penicillamine can necessitate longer reaction times and higher molar excesses of reagents during coupling steps compared to less hindered amino acids like cysteine .
| Protecting Group | Functional Group Protected | Deprotection Conditions | Orthogonality | Reference |
| Fmoc | α-amino | Basic (e.g., piperidine) | Orthogonal to acid-labile groups | total-synthesis.comresearchgate.net |
| Acm | Thiol | Oxidative (e.g., iodine) | Orthogonal to base-labile Fmoc | chemimpex.com |
| Trt | Thiol | Acidic (e.g., TFA) | Orthogonal to base-labile Fmoc | sigmaaldrich.com |
Disulfide Bond Formation and Oxidative Folding Mechanisms
Penicillamine residues can participate in disulfide bond formation, often in conjunction with cysteine residues. The presence of penicillamine can influence the efficiency and selectivity of disulfide bond formation and oxidative folding pathways. Penicillamine-derived disulfides can contribute to the stabilization and conformational restriction of peptides researchgate.net. Research indicates that under redox conditions, penicillamine-cysteine (Pen-Cys) disulfide bonds are thermodynamically favored over cysteine-cysteine (Cys-Cys) or penicillamine-penicillamine (Pen-Pen) disulfide bonds nih.govresearchgate.net. This selectivity allows for the directed folding of complex peptides and the formation of specific cyclic structures, potentially reducing the formation of misfolded intermediates or isomers nih.govresearchgate.net. The mechanisms generally involve thiol-disulfide exchange reactions, where thiolate ions attack disulfide bonds, leading to mixed disulfides that can then rearrange or oxidize to form stable disulfide linkages mdpi.comnih.gov. Penicillamine's unique structure can guide these folding pathways, facilitating the formation of desired disulfide bridging patterns nih.gov.
| Residue Combination | Disulfide Bond Type | Relative Stability/Preference | Notes | Reference |
| Cys-Cys | Cys-Cys | Less favored under equilibrium conditions | Homo-disulfide | nih.govresearchgate.net |
| Pen-Pen | Pen-Pen | Less favored under equilibrium conditions | Homo-disulfide | nih.govresearchgate.net |
| Cys-Pen | Cys-Pen | Favored under equilibrium conditions | Hetero-disulfide | nih.govresearchgate.net |
Metal-Free Radical Desulfurization Pathways
Desulfurization is a crucial step in certain peptide synthesis strategies, particularly for removing sulfur atoms after ligation or for creating non-sulfur containing analogs. Metal-free radical desulfurization methods have been developed that are effective for penicillamine-containing peptides. These methods typically involve radical initiators and reducing agents to cleave the carbon-sulfur bond, converting the sulfur-containing amino acid residue into its desulfurized counterpart (e.g., alanine (B10760859) from cysteine, or homoalanine from penicillamine) nih.govacs.orgnih.gov. For example, strategies employing tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in combination with diboron (B99234) reagents or Togni-II reagent have been shown to efficiently desulfurize penicillamine residues under mild, metal-free conditions acs.orgnih.govresearchgate.net. These methods offer advantages in terms of operational simplicity, broad functional group tolerance, and compatibility with peptide synthesis workflows, including ligation-desulfurization protocols acs.orgnih.govresearchgate.netresearchgate.net.
| Desulfurization Method | Key Reagents/Initiator | Substrate Compatibility (Penicillamine) | Notes | Reference |
| TCEP/B2(OH)4 | TCEP, Tetrahydroxydiboron | Yes | Metal-free, robust, efficient | acs.orgnih.gov |
| Togni-II Reagent-based | Togni-II reagent | Yes | Metal-free, radical initiator, efficient | researchgate.net |
| Nonmetal Desulfurization | Free radical (e.g., from tris(2-carboxyethyl)phosphine) | Yes | Extended to penicillamine | nih.gov |
Analytical Methodologies for Fmoc D Penicillamine and Its Derivatives
Chromatographic Techniques for Purity and Characterization
Chromatography is indispensable for the separation and analysis of Fmoc-D-Penicillamine and its derivatives, ensuring the purity of the building block and the final peptide products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of Fmoc-protected amino acids and peptides. merckmillipore.commerckmillipore.com Its high resolution and sensitivity make it ideal for assessing the purity of this compound and for purifying synthetic peptides containing this residue.
Reversed-phase HPLC (RP-HPLC) is the most common mode used for these applications. nih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. A gradient of an organic solvent, such as acetonitrile (B52724) or methanol, in water is typically used to elute compounds. Trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. rsc.org
For quantitative analysis of D-penicillamine, derivatization with fluorescent tags like N-(1-pyrenyl)maleimide (NPM) can be employed to enhance detection sensitivity. semanticscholar.orgnih.govresearchgate.net HPLC analysis is critical not only for final product purity assessment but also for monitoring the efficiency of coupling reactions and the stability of the peptide during synthesis and storage. nih.gov For instance, the stability of peptides containing penicillamine (B1679230) in human serum can be monitored by RP-HPLC, tracking the degradation or disulfide shuffling over time. nih.gov
Table 1: Example HPLC Conditions for Analysis of Penicillamine-Containing Peptides
| Parameter | Condition | Source |
|---|---|---|
| Column | C18 Reverse-Phase | nih.govrsc.org |
| Mobile Phase A | 0.1% TFA in Water | nih.gov |
| Mobile Phase B | 0.1% TFA in Acetonitrile | nih.gov |
| Gradient | Linear gradient of 10-50% B over 40 min | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 214 nm and 280 nm | - |
| Purpose | Purity analysis and stability studies | nih.gov |
Gas Chromatography (GC) for D-Penicillamine Derivatives
Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, amino acids like D-penicillamine are non-volatile due to their zwitterionic nature and polar functional groups (-COOH, -NH2, -SH). Therefore, chemical derivatization is required to convert them into volatile and thermally stable derivatives suitable for GC analysis. jfda-online.com
Common derivatization strategies for amino acids include silylation, acylation, and alkylation. jfda-online.com These reactions target the polar functional groups, increasing the compound's volatility. For instance, the amino and carboxyl groups can be converted to their corresponding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) derivatives or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) derivatives. Fluoroacylating reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA) are also commonly used to derivatize the amino group, which enhances detectability when using an electron capture detector (ECD). jfda-online.com
While GC is less common for analyzing Fmoc-protected amino acids or peptides directly, it is a valuable tool for determining the enantiomeric purity of the initial D-penicillamine starting material after appropriate derivatization. merckmillipore.com It can also be used to analyze for volatile impurities or degradation products. biointerfaceresearch.com
Table 2: Common Derivatization Approaches for GC Analysis of Amino Acids
| Derivatization Type | Reagent Example | Target Functional Groups | Resulting Derivative |
|---|---|---|---|
| Silylation | BSTFA | -COOH, -NH2, -SH, -OH | Trimethylsilyl (TMS) ester/ether/amine |
| Acylation | Trifluoroacetic anhydride (TFAA) | -NH2, -OH, -SH | Trifluoroacetyl (TFA) amide/ester |
| Alkylation | Alkyl chloroformates | -NH2, -COOH | N-alkoxycarbonyl alkyl ester |
Spectroscopic Approaches for Structural Elucidation and Monitoring
Spectroscopic methods are vital for confirming the chemical structure, monitoring reactions, and analyzing the three-dimensional conformation of this compound and the peptides it forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Peptide Synthesis Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. In the context of peptide synthesis, ¹H NMR is particularly useful for confirming the structure of the this compound building block and for monitoring the progress of coupling and deprotection steps in solution-phase synthesis. umich.eduias.ac.in
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton. For this compound, characteristic signals for the fluorenyl group protons (typically in the 7.2-7.8 ppm range), the protons of the D-penicillamine residue, and the exchangeable protons of the amine and carboxylic acid groups can be observed. umich.edu Deuterium labeling can be a useful strategy to aid in the assignment of specific resonances within a peptide. umich.edu
Table 3: Predicted ¹H NMR Chemical Shifts for D-Penicillamine
| Proton | Chemical Shift (ppm) (in D₂O) | Multiplicity |
|---|---|---|
| H-2 (α-proton) | ~3.5 | Singlet |
| Methyl protons | ~1.4, ~1.5 | Singlets |
Note: Chemical shifts are highly dependent on the solvent, pH, and molecular structure (e.g., presence of Fmoc group).
Mass Spectrometry (MS) for Characterization and Peptide Sequencing
Mass Spectrometry (MS) is an essential tool for the analysis of this compound and its corresponding peptides, providing precise molecular weight information and structural details. aminer.org Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are routinely used. ias.ac.inmdpi.com
For the this compound building block, MS confirms its identity and purity by providing an accurate mass measurement that corresponds to its chemical formula. During and after peptide synthesis, MS is used to verify the mass of the growing peptide chain and the final product, confirming the success of each coupling step. ias.ac.inunc.edu
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. The peptide ion is selected and fragmented, typically via collision-induced dissociation (CID), to produce a series of fragment ions (b- and y-ions). The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the sequence to be determined and confirming the incorporation of D-penicillamine at the correct position. It is important to note that D-penicillamine can exist in both monomeric and dimeric (disulfide-bonded) forms, which can be distinguished by MS. nih.govresearchgate.net
Table 4: Expected Molecular Weights for MS Analysis
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
|---|---|---|
| D-Penicillamine | C₅H₁₁NO₂S | 149.051 |
| This compound | C₂₀H₂₁NO₄S | 371.120 |
Circular Dichroism (CD) for Chiral and Conformational Analysis
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is an invaluable technique for analyzing chiral molecules like this compound and for studying the secondary structure of peptides. nih.govsemanticscholar.org
The CD spectrum of this compound is dominated by contributions from the chiral center of the amino acid and the inherently chiral arrangement of the fluorenyl group. This can be used to confirm the enantiomeric identity (D-configuration) of the building block. researchgate.net
Table 5: Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima (nm) |
|---|---|
| α-Helix | Positive band at ~192 nm, Negative bands at ~208 and ~222 nm |
| β-Sheet | Negative band at ~218 nm, Positive band at ~195 nm |
| Random Coil | Strong negative band near 200 nm |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Structural Analysis
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the molecular structure of this compound. nih.gov These methods provide a molecular fingerprint by detecting the characteristic vibrations of chemical bonds.
FT-IR Spectroscopy measures the absorption of infrared radiation by the molecule, causing bonds to stretch or bend. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, key vibrational modes include the stretching of the carbamate (B1207046) and carboxylic acid carbonyl (C=O) groups, N-H stretching and bending, and vibrations associated with the aromatic fluorenyl group. nih.govsapub.org
Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. sapub.org The scattered light provides information about vibrational modes within the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. For this compound, Raman spectroscopy can effectively probe the disulfide bonds in derivatives and the vibrations of the aromatic ring structure. researchgate.netrsc.org Studies on penicillamine have utilized Raman Optical Activity (ROA) spectroscopy to investigate structural changes under different conditions, a technique that could also be applied to its Fmoc-derivative. researchgate.netrsc.org
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional moieties within the this compound molecule. nih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2800-3500 (broad) | - |
| N-H (Carbamate) | Stretching | ~3300 | ~3300 |
| C-H (Aromatic) | Stretching | ~3000-3100 | ~3000-3100 |
| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | ~1700-1725 |
| C=O (Carbamate) | Stretching | ~1690-1710 | ~1690-1710 |
| C=C (Aromatic) | Stretching | ~1450-1600 | ~1450-1600 |
| S-H (Thiol) | Stretching | ~2550-2600 (weak) | ~2550-2600 (strong) |
Fluorescence Spectroscopy for Probing Interactions and Self-Assembly
Fluorescence spectroscopy is a highly sensitive technique used to study the self-assembly of this compound and its interactions in solution. This capability stems from the intrinsic fluorescence of the fluorenyl (Fmoc) group.
When this compound molecules are dispersed in a solution at low concentrations, they exist as individual monomers. As the concentration increases, π-π stacking interactions between the aromatic fluorenyl groups drive the molecules to self-assemble into larger aggregates, such as nanofibers or hydrogels. aalto.fi This aggregation process can be monitored by observing changes in the fluorescence emission spectrum.
Typically, the self-assembly is marked by:
An increase in fluorescence intensity: The aggregation restricts intramolecular motions, which reduces non-radiative decay pathways and enhances fluorescence emission.
A red-shift in the emission maximum: The formation of excimers or aggregates due to π-π stacking alters the electronic environment of the fluorenyl groups, causing the emission to shift to longer wavelengths. nih.gov
By titrating the concentration of this compound and monitoring the fluorescence signal, a critical aggregation concentration (CAC) can be determined. aalto.fi The CAC is the concentration at which the formation of stable aggregates begins, providing quantitative insight into the thermodynamics of the self-assembly process. This method is also valuable for studying how environmental factors like pH, temperature, and ionic strength influence the stability and formation of these supramolecular structures.
Advanced Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of chiral compounds like this compound is critical. Advanced analytical techniques provide high-resolution separation and unambiguous identification of enantiomers.
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates charged molecules based on their differential migration rates in an electric field. researchgate.netnih.gov For chiral separations, a chiral selector is added to the background electrolyte.
Micellar Electrokinetic Chromatography (MEKC) is a powerful variant of CE that can separate both neutral and charged analytes. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration (CMC), forming micelles that act as a pseudo-stationary phase. wikipedia.orgeurjchem.com The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.orgnih.gov
For the enantiomeric purity determination of this compound, a chiral surfactant or a chiral selector (e.g., cyclodextrins) can be added to the micellar system. The chiral selector forms transient diastereomeric complexes with the D- and L-enantiomers, which have different binding constants and thus different partitioning behavior, leading to their separation. MEKC offers high resolving power and requires only small sample volumes, making it an excellent method for assessing enantiomeric purity. wikipedia.orgeurjchem.com
Liquid Chromatography-Mass Spectrometry (LC/MS) Based Methods for Absolute Configuration
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. While standard LC/MS does not inherently distinguish between enantiomers, it is a crucial tool for determining absolute configuration when coupled with chiral methods. nih.gov
One common approach is chiral derivatization . nih.gov The enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) LC column and detected by the mass spectrometer. By comparing the retention time of the derivatized this compound to that of an authentic standard, the absolute configuration can be confirmed. nih.gov
A more advanced technique is the competing enantioselective acylation (CEA) reaction coupled with LC/MS analysis . mdpi.com In this method, the enantiomeric sample is subjected to parallel reactions with two different enantiomers of a chiral catalyst. The reaction rates will differ depending on the stereochemistry of the substrate. By quenching the reactions after a short time and analyzing the product formation using LC/MS, the absolute configuration can be assigned based on which catalyst yielded more product. mdpi.com This method is rapid and requires only microgram quantities of the sample.
Rheological Studies for Hydrogel Characterization
Rheology is the study of the flow and deformation of matter. For materials like hydrogels formed by the self-assembly of this compound, rheological studies are essential for quantifying their mechanical properties. biotechrep.irnih.gov These properties are critical for applications in areas such as tissue engineering and drug delivery. researchgate.net
Oscillatory rheology is the primary method used to characterize hydrogels. mdpi.com A small, oscillating strain or stress is applied to the sample, and the resulting stress or strain is measured. This allows for the determination of two key parameters:
Storage Modulus (G'): Represents the elastic (solid-like) component of the material. It quantifies the energy stored and recovered per cycle of oscillation.
Loss Modulus (G''): Represents the viscous (liquid-like) component. It quantifies the energy dissipated as heat per cycle.
A true hydrogel is characterized by the storage modulus being significantly greater than the loss modulus (G' >> G''), indicating a predominantly elastic, solid-like network structure. biotechrep.ir
Table 2: Key Rheological Tests for Hydrogel Characterization
| Test Type | Description | Information Obtained |
|---|---|---|
| Time Sweep | G' and G'' are monitored over time at a fixed frequency and strain. | Determines the gelation kinetics, including the gel point (where G' crosses G''). nih.gov |
| Strain Sweep | G' and G'' are measured as a function of increasing strain amplitude at a fixed frequency. | Identifies the Linear Viscoelastic Region (LVER), the range of strain where the gel structure is stable and the moduli are independent of strain. nih.gov |
| Frequency Sweep | G' and G'' are measured across a range of frequencies within the LVER. | Characterizes the gel's mechanical strength and stability. For strong gels, G' remains largely independent of frequency. nih.govmdpi.com |
These tests provide a comprehensive understanding of the hydrogel's stiffness, stability, and internal structure.
Microscopy Techniques for Nanostructure Visualization (e.g., AFM, TEM)
To directly visualize the nanoscale morphology of self-assembled this compound structures, high-resolution microscopy techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are employed.
Transmission Electron Microscopy (TEM) works by transmitting a beam of electrons through an ultrathin sample. The interactions of the electrons with the sample form an image with very high resolution. TEM analysis of Fmoc-amino acid hydrogels typically reveals the presence of long, entangled nanofibers or ribbon-like structures. nih.gov These fibrils often have widths in the range of 10 to 50 nanometers and can extend for micrometers in length, forming the network that constitutes the hydrogel. nih.gov
Atomic Force Microscopy (AFM) generates a topographical map of a surface by scanning it with a sharp probe. dntb.gov.ua AFM can be operated in liquid environments, allowing for the imaging of hydrogel structures in their hydrated state. This technique provides quantitative data on the dimensions of the self-assembled nanofibers, such as their height and width, and can also probe their mechanical properties at the nanoscale (e.g., stiffness).
Together, TEM and AFM provide direct visual evidence of the supramolecular architecture resulting from the self-assembly of this compound, confirming the formation of the fibrillar networks that are inferred from spectroscopic and rheological data.
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?
- Methodological Answer :
- Feasible : Pilot studies to confirm reagent stability under proposed conditions.
- Novel : Compare D-Penicillamine’s bioactivity to its L-enantiomer in cellular uptake assays.
- Ethical : Adhere to institutional biosafety protocols for handling thiol-containing compounds.
- Relevant : Focus on applications in neurodegenerative disease models (e.g., copper chelation in Wilson’s disease) .
Q. What role does the PICO framework (Population, Intervention, Comparison, Outcome) play in designing peptide therapeutic studies with this compound?
- Methodological Answer :
- Population : Neuronal cell lines with copper dysregulation.
- Intervention : Treatment with this compound-conjugated peptides.
- Comparison : Untreated cells vs. cells treated with non-conjugated this compound.
- Outcome : Quantify intracellular copper levels via inductively coupled plasma mass spectrometry (ICP-MS) .
Cross-Disciplinary Applications
Q. How can this compound be integrated into supramolecular hydrogels for drug delivery?
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
